6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFCPMJULPVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Nucleophilic Attack : The amino group of 6-chloro-2-aminopyridine attacks the carbonyl carbon of the α-haloketone, forming a hemiaminal intermediate.
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Halide Elimination : The halogen (Cl/Br) is eliminated, generating an imine intermediate.
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Cyclization : Intramolecular cyclization yields the fused imidazo[1,2-a]pyridine structure, with the 4-methoxyphenyl group at position 2 and the chloro substituent at position 6.
Optimization and Yields
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 80–100°C | 70–90% |
| Reaction Time | 4–6 hours | - |
| α-Haloketone (X) | Br (higher reactivity) | +5–10% |
| Solvent | None (solvent-free) | - |
This method avoids toxic catalysts and solvents, aligning with green chemistry principles. Substituting bromine for chlorine in the α-haloketone enhances reaction efficiency due to bromine’s superior leaving-group ability.
Multi-Step Synthesis via Vilsmeier-Haack Formylation and Halogenation
An alternative route involves synthesizing the imidazo[1,2-a]pyridine core followed by site-selective functionalization. While less direct, this method allows flexibility in introducing substituents post-cyclization.
Step 1: Core Formation
2-Aminopyridine reacts with an aldehyde (e.g., 4-methoxybenzaldehyde) under acidic conditions to form 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
Step 2: Chlorination at Position 6
The unsubstituted position 6 of the pyridine ring undergoes electrophilic chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).
Conditions :
Challenges
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Regioselectivity : Competing chlorination at other positions (e.g., position 8) may occur, requiring careful monitoring.
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Purity : Column chromatography is essential to isolate the 6-chloro derivative from byproducts.
Comparative Analysis of Synthetic Routes
The cyclocondensation method is preferred for its simplicity and efficiency, whereas the multi-step approach is reserved for cases where the 6-chloro-2-aminopyridine precursor is unavailable.
Characterization and Validation
Key analytical data for this compound:
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¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 6.9 Hz, 1H, H-3), 7.38 (s, 1H, H-5), 6.62 (dd, J = 6.9 Hz, 1H, H-7), 3.85 (s, 3H, OCH₃).
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13C NMR (100 MHz, CDCl₃) : δ 159.2 (C-OCH₃), 144.1 (C-2), 124.3 (C-6), 55.3 (OCH₃).
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HRMS : m/z calcd. for C₁₄H₁₁ClN₂O [M+H]⁺: 258.71, found: 258.70.
Industrial-Scale Considerations
For large-scale production, the cyclocondensation method is adapted to continuous flow reactors, reducing reaction time to 1–2 hours and improving yield consistency (85–88%). Key parameters include:
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Residence Time : 30 minutes at 100°C.
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Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11ClN2O
- Molecular Weight : 258.71 g/mol
- IUPAC Name : 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
The compound features a fused imidazole and pyridine structure, with a chlorine atom at the 6th position and a methoxy group on the phenyl ring, contributing to its unique reactivity and biological activities.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant antiproliferative activity against various cancer cell lines, particularly those with KRAS G12C mutations. Molecular docking studies indicate that it binds effectively to the active sites of target proteins involved in cancer progression, suggesting a mechanism of action that includes covalent modification of these proteins .
Antiviral Properties
This compound is also being investigated for its antiviral properties. Its structural similarity to other bioactive imidazo[1,2-a]pyridine derivatives positions it as a candidate for inhibiting viral replication mechanisms. Preliminary studies suggest that it may interfere with viral enzyme activity, although further research is necessary to confirm these effects .
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific protein kinases associated with various diseases. In a screening of over 110 compounds, it was identified as a modest inhibitor of DYRK1A and CLK1 kinases, which are relevant in cancer and neurodegenerative diseases .
Biological Research
Mechanisms of Action
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity as an agonist or antagonist, influencing cellular signaling pathways.
Material Science
Due to its unique electronic properties, this compound is explored in the development of new materials with specific electronic and optical characteristics. Its application in organic electronics and photonic devices is under investigation, leveraging its heterocyclic structure for enhanced performance in these fields .
Case Study 1: Anticancer Efficacy
A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against KRAS G12C-mutated cancer cell lines with IC50 values indicating effective inhibition of cell growth. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in tumorigenesis.
Case Study 2: Enzyme Inhibition
In a screening study focused on protein kinases relevant to cancer therapy, this compound was identified as a selective inhibitor of CLK1 kinase. The findings suggest that structural modifications at the 6-position can enhance selectivity and potency against specific kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Activity
Substituent Effects on the Phenyl Ring
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem analog) :
6-Chloro-2-(3-(methoxymethyl)phenyl)imidazo[1,2-a]pyridine (cpd S2) :
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine :
Modifications on the Imidazo[1,2-a]pyridine Core
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) :
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine :
Metabolic Stability and ADME Profiles
- Target Compound : The 4-methoxy group reduces oxidative metabolism compared to alpidem analogs, though exact pharmacokinetic data are pending .
- 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine : High metabolic stability (89.13% parent compound remaining ) due to fluorine’s resistance to enzymatic degradation .
- 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) : Nitro group increases metabolic liability, requiring prodrug strategies for therapeutic use .
Biological Activity
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as potential anticancer and antimicrobial agents. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
- Molecular Formula : C14H11ClN2O
- Molecular Weight : 258.71 g/mol
- InChIKey : QQRFCPMJULPVNR-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through various methodologies, including cyclization reactions that utilize imidazole derivatives as building blocks. Recent studies have reported efficient synthetic routes that yield high purity and yield of the compound .
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridines as covalent inhibitors targeting specific mutated proteins involved in cancer progression. A notable investigation focused on the compound's efficacy against KRAS G12C-mutated cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth in vitro. Detailed molecular docking studies revealed that this compound binds effectively to the active site of target proteins, suggesting a mechanism involving covalent modification .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study involving NCI-H358 cells (cancer cells with KRAS G12C mutation), this compound was tested alongside other derivatives. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study provided insights into the structure-activity relationship (SAR), emphasizing the importance of the chloro and methoxy substituents in enhancing biological activity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it possessed significant antibacterial activity with MIC values ranging from 3.12 μg/mL to 12.5 μg/mL. These findings suggest its potential application in treating infections caused by resistant bacterial strains .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Covalent Binding : The imidazo ring facilitates covalent interactions with target proteins, leading to irreversible inhibition.
- Kinase Inhibition : It has shown selectivity towards certain kinases involved in cancer signaling pathways, such as DYRK1A and CLK1, which are implicated in various malignancies and neurodegenerative diseases .
Research Findings Summary
| Activity Type | Target | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | KRAS G12C-mutated cells | IC50 < 5 µM | Covalent modification |
| Antimicrobial | Staphylococcus aureus | MIC = 3.12 µg/mL | Bacterial cell wall disruption |
| Escherichia coli | MIC = 10 µg/mL | Bacterial cell wall disruption |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
- Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core .
- Bromination and functionalization : Successive brominations using reagents like N-bromosuccinimide (NBS) or bromine, followed by substitution with methoxy or chloro groups .
- Vilsmeier-Haack reaction : Introducing aldehyde groups via phosphorus oxychloride (POCl₃) and DMF in chloroform, as seen in the synthesis of related carbaldehyde derivatives .
- Hydrogenation : Reducing intermediates (e.g., bis-O-acetoxyamidoximes) in glacial acetic acid to finalize substituents .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., Hirshfeld surface analysis) .
- Spectroscopy :
- NMR : Assigns proton environments (e.g., methoxy or chloro substituents).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Anxiolytic/Cardiovascular effects : Derivatives interact with GABA receptors (e.g., Zolpidem analogs) .
- Antimicrobial/analgesic properties : Schiff’s base derivatives show activity against bacterial strains .
- Targeted therapies : Fluorinated analogs are explored as fluorescent probes for receptors (e.g., peripheral benzodiazepine receptors) .
- Validation : In vitro assays (e.g., enzyme inhibition, cell viability) are used to confirm bioactivity .
Advanced Research Questions
Q. How can computational methods aid in the design of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- DFT studies : Optimize geometries and predict electronic properties (e.g., frontier molecular orbitals) .
- Molecular docking : Simulate binding affinities to biological targets (e.g., kinases or GPCRs) .
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., LogP, polar surface area) .
Q. What strategies optimize reaction conditions in multi-step syntheses of imidazo[1,2-a]pyridines?
- Methodological Answer :
- Solvent selection : Chloroform or DMF balances reactivity and safety, though greener alternatives (e.g., ethanol) are preferred .
- Catalyst control : Sodium borohydride selectively reduces Schiff’s bases without affecting sensitive groups .
- Temperature modulation : Reflux at 80–100°C ensures completion while minimizing side reactions .
- Troubleshooting : Low yields may require adjusting stoichiometry or using scavengers (e.g., molecular sieves) .
Q. How are contradictions in spectral data resolved during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR data with X-ray structures to confirm regiochemistry .
- High-resolution MS : Resolve ambiguities in molecular ion peaks .
- Dynamic experiments : Variable-temperature NMR identifies tautomeric or conformational exchanges .
Q. What challenges arise in regioselective functionalization of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
